Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the reaction of the pyridine-thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole or pyridine rings.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study its effects on various cellular pathways and targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazolidine Derivatives: These compounds also contain sulfur and nitrogen in a five-membered ring and have various pharmacological properties.
Uniqueness
4-METHYL-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of a thiadiazole ring with a pyridine and benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12N4OS |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-4-6-11(7-5-10)13(20)17-15-19-18-14(21-15)12-3-2-8-16-9-12/h2-9H,1H3,(H,17,19,20) |
InChI Key |
PCZMLAPZQALMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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